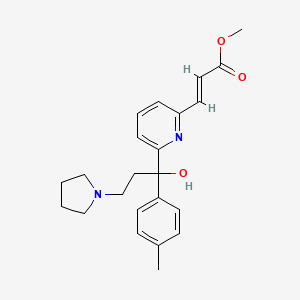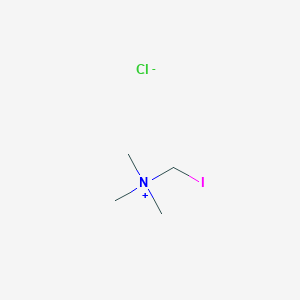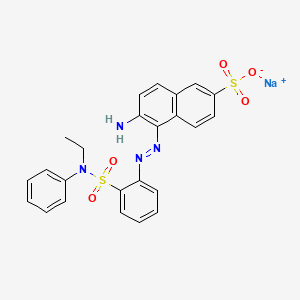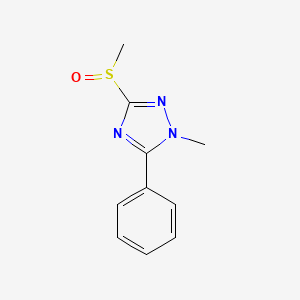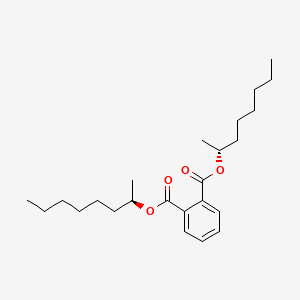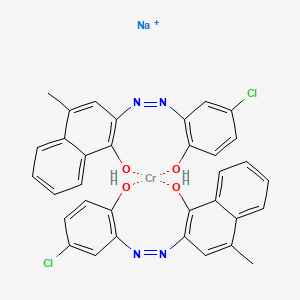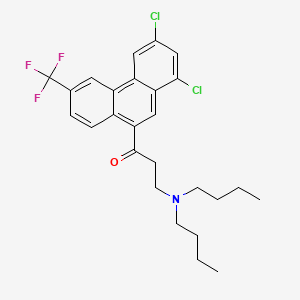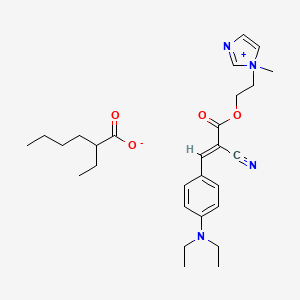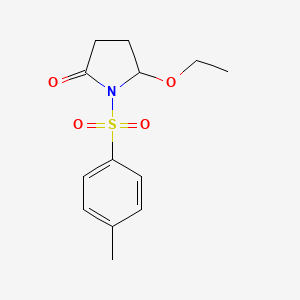
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester is a complex organic compound with a unique structure It features a tricyclic decane core, which is a rare and interesting structural motif in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester typically involves multiple steps. The starting material is often a tricyclic decane derivative, which undergoes a series of functional group transformations to introduce the necessary amino and imino groups. The final step usually involves the esterification of thiosulfuric acid with the functionalized tricyclic decane derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more selective catalysts to reduce the number of purification steps required.
Analyse Des Réactions Chimiques
Types of Reactions
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)acetic Acid
- (1S,3S,5S)-2-{(2S)-2-amino-2-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1~3,7~]dec-1-yl]acetyl}-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Uniqueness
Thiosulfuric acid, S-(2-(((3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester is unique due to its combination of a tricyclic decane core with thiosulfuric acid ester functionality. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
128487-66-1 |
|---|---|
Formule moléculaire |
C13H22N2O4S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C13H22N2O4S2/c14-11(6-20-21(17,18)19)15-8-12-2-9-1-10(3-12)5-13(16,4-9)7-12/h9-10,16H,1-8H2,(H2,14,15)(H,17,18,19) |
Clé InChI |
VROXDCWSJPSYQX-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O)CN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



